1-Hydroxy-7-nitroanthracene-9,10-dione
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Overview
Description
1-Hydroxy-7-nitroanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its rigid, planar, and aromatic structure. This compound is characterized by the presence of a hydroxyl group at the first position and a nitro group at the seventh position on the anthracene-9,10-dione scaffold. Anthraquinone derivatives are widely used in various industries, including the production of dyes, paper, and as intermediates in organic synthesis .
Preparation Methods
The synthesis of 1-Hydroxy-7-nitroanthracene-9,10-dione typically involves nitration and hydroxylation reactions. One common method is the nitration of anthraquinone followed by selective hydroxylation. . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Hydroxy-7-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which have applications in dye synthesis.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include aminoanthraquinones and substituted anthraquinones.
Scientific Research Applications
1-Hydroxy-7-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-Hydroxy-7-nitroanthracene-9,10-dione involves its interaction with cellular components. The nitro group can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, which is a mechanism exploited in antimicrobial and anticancer therapies. The compound can also interact with DNA and proteins, affecting their function and leading to cell death .
Comparison with Similar Compounds
1-Hydroxy-7-nitroanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
- 1-Hydroxy-4-nitroanthracene-9,10-dione
- 1-Hydroxy-5-nitroanthracene-9,10-dione
- 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
These compounds share similar structural features but differ in the position and type of substituents. The unique positioning of the hydroxyl and nitro groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H7NO5 |
---|---|
Molecular Weight |
269.21 g/mol |
IUPAC Name |
1-hydroxy-7-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO5/c16-11-3-1-2-9-12(11)14(18)10-6-7(15(19)20)4-5-8(10)13(9)17/h1-6,16H |
InChI Key |
JEKYWUKIIRJLGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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